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Sodium tert-butoxide

Cat. No.: B1324477
CAS No.: 865-48-5
M. Wt: 96.1 g/mol
InChI Key: MFRIHAYPQRLWNB-UHFFFAOYSA-N
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Description

Historical Context and Evolution of Sodium tert-Butoxide in Organic Synthesis

The synthesis of alkali metal alkoxides dates back to the 19th century, with sodium ethoxide being prepared as early as 1837. nih.gov this compound emerged as a crucial base in organic synthesis, particularly for reactions requiring a strong, sterically hindered base to avoid nucleophilic side reactions. wikipedia.orgscienceandlaboratoryexp.com

Historically, its preparation involves the reaction of tert-butyl alcohol with sodium metal or sodium hydride. wikipedia.orgscienceandlaboratoryexp.com A common industrial synthesis method involves reacting sodamide with anhydrous tertiary butanol. guidechem.com In its early applications, it was widely employed as a highly basic reagent for condensation, rearrangement, and ring-opening reactions in the chemical and pharmaceutical industries. guidechem.comfishersci.nlgoogle.com Its utility as a non-nucleophilic base made it a staple for deprotonation and elimination reactions, a role it continues to fulfill in modern synthesis. scienceandlaboratoryexp.com

Comparative Analysis of Alkali Metal tert-Butoxides: Distinctions and Similarities with Potassium tert-Butoxide in Reactivity Profiles and Applications

This compound is often compared to the more commonly used potassium tert-butoxide (KOtBu), as they share similar reactivity profiles as strong, non-nucleophilic bases. atamanchemicals.comwikipedia.org However, significant distinctions exist that influence their selection for specific synthetic applications.

Similarities:

Both are strong, non-nucleophilic bases used extensively in organic synthesis for reactions like deprotonation and elimination. atamanchemicals.comwikipedia.orgscienceandlaboratoryexp.com

They are soluble in solvents like tetrahydrofuran (B95107) (THF) and are sensitive to moisture. atamanchemicals.comwikipedia.orgaip.org

Distinctions:

Basicity: Potassium tert-butoxide is considered to be a stronger base than this compound. mst.edu

Structure: In the solid state and gas phase, the two compounds form different cluster structures. This compound predominantly exists as hexamers (six units) or nonamers (nine units), while the larger potassium cation favors a tetrameric (four units) cubane-like structure. aip.orgrsc.orgosti.gov

Reactivity and Selectivity: The nature of the alkali metal counterion (Na⁺ vs. K⁺) can significantly influence reaction pathways and product distribution. For instance, in reactions with certain nitrostilbenes, this compound promotes the formation of N-hydroxyindoles, whereas potassium tert-butoxide leads to oxindoles. nih.gov In elimination reactions, the bulkier potassium tert-butoxide often favors the formation of the less substituted (Hofmann) alkene product. reddit.commasterorganicchemistry.com

Preparation: Potassium metal, having a lower melting point than sodium, reacts more readily with boiling tert-butyl alcohol, which has sometimes made potassium tert-butoxide easier to prepare in a laboratory setting. stackexchange.com

Table 1: Comparative Analysis of this compound and Potassium tert-Butoxide Click on the headers to sort the data.

PropertyThis compound (NaOtBu)Potassium tert-Butoxide (KOtBu)
BasicityStrong BaseStronger Base. mst.edu
Predominant StructureHexameric / Nonameric clusters. rsc.orgosti.govTetrameric (cubane-like) clusters. aip.orgosti.gov
Counterion EffectCan lead to different product selectivity compared to KOtBu. nih.govInfluences reaction pathways, noted for promoting single-electron transfer (SET) reactions. nih.govacs.org
Common Use in EliminationPromotes E2 elimination. stackexchange.comFavors Hofmann (less substituted) product due to steric bulk. reddit.commasterorganicchemistry.com

Contemporary Significance of this compound as a Reagent, Catalyst, and Precursor Material

In modern chemical research, this compound has established itself as a versatile and indispensable compound with multifaceted applications. atamanchemicals.comamericanelements.com

Reagent: It continues to be a cornerstone reagent in organic synthesis. It is widely used as a strong, non-nucleophilic base in fundamental transformations like condensation, rearrangement, and ring-opening reactions. atamanchemicals.comfishersci.nl A prominent application is in palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination of aryl halides. atamanchemicals.comwikipedia.org It also serves as a safer and effective alternative to sodium hydride in certain alkylation reactions. atamanchemicals.com

Catalyst: this compound functions as a catalyst in polymerization and isomerization reactions. atamanchemicals.comfishersci.nl A significant recent development is its use to activate pre-catalysts made from earth-abundant metals like iron, cobalt, and nickel. acs.org This approach provides a practical and sustainable method for carrying out transformations such as alkene hydroboration without the need for sensitive organometallic activators. acs.org It has also been shown to be a highly efficient catalyst for condensation reactions, such as the synthesis of 2-(2-nitrovinyl) furan, drastically reducing reaction times compared to traditional catalysts. researchgate.net

Precursor Material: A major contemporary application for this compound is as a precursor for atomic layer deposition (ALD). osti.govamericanelements.com ALD allows for the precise deposition of thin films, and this compound has proven to be a suitable precursor for creating thin films of sodium oxides and complex sodium-containing materials. rsc.orgosti.gov These materials have significant potential in various high-technology fields, including the manufacturing of next-generation batteries and LEDs. atamanchemicals.comaip.orgamericanelements.com

Table 2: Modern Applications of this compound Click on the headers to sort the data.

RoleSpecific ApplicationField
ReagentBase in Buchwald-Hartwig amination. wikipedia.orgOrganic Synthesis / Pharmaceuticals
ReagentBase for coupling of aryl halides. atamanchemicals.comOrganic Synthesis
CatalystActivation of earth-abundant metal pre-catalysts. acs.orgSustainable Catalysis
CatalystCondensation reactions (e.g., synthesis of 2-(2-nitrovinyl) furan). researchgate.netFine Chemicals
CatalystPolymerization and isomerization reactions. fishersci.nlPolymer Chemistry
PrecursorAtomic Layer Deposition (ALD) of sodium-containing thin films. rsc.orgosti.govMaterials Science / Electronics
IntermediateSynthesis of pharmaceuticals, agrochemicals, and dyes. atamanchemicals.comfishersci.nlIndustrial Chemistry

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H9NaO B1324477 Sodium tert-butoxide CAS No. 865-48-5

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

sodium;2-methylpropan-2-olate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9O.Na/c1-4(2,3)5;/h1-3H3;/q-1;+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFRIHAYPQRLWNB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9NaO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7073935
Record name 2-Propanol, 2-methyl-, sodium salt
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Molecular Weight

96.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Dry Powder, Liquid
Record name 2-Propanol, 2-methyl-, sodium salt (1:1)
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CAS No.

865-48-5
Record name 2-Propanol, 2-methyl-, sodium salt (1:1)
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Record name 2-Propanol, 2-methyl-, sodium salt (1:1)
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Record name 2-Propanol, 2-methyl-, sodium salt
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Record name Sodium 2-methylpropan-2-olate
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Synthetic Methodologies for Sodium Tert Butoxide Production and Purity Assessment

Facile Synthesis Techniques for High-Purity Sodium tert-Butoxide

High-purity this compound can be synthesized through various methods, with the reaction of sodium amide and anhydrous tert-butanol (B103910) being a prominent technique. guidechem.com Alternative routes, such as those employing metallic sodium or sodium hydride, also offer viable production pathways. guidechem.com

Reaction of Sodium Amide with Anhydrous tert-Butanol

A widely utilized method for the synthesis of this compound involves the reaction of sodium amide with anhydrous tert-butanol. guidechem.com This process is typically carried out in a solvent such as toluene (B28343) or heptane (B126788). guidechem.com In a representative laboratory-scale synthesis, 9.8 grams of 99% sodium amide and 19.0 grams of 99% tert-butanol are mixed in 240 mL of toluene or heptane. guidechem.com The mixture is heated to approximately 70°C to initiate the reaction, which is then brought to a temperature of 100-110°C and maintained for about an hour to ensure completion. guidechem.com The reaction releases ammonia (B1221849) gas, which is absorbed. guidechem.com Following the reaction, the solvent and any excess tert-butanol are removed through distillation, ultimately yielding a high-purity solid product. guidechem.com

One patented industrial process describes adding 99% sodium amide to a reaction vessel, followed by the slow, dropwise addition of 99% anhydrous tert-butanol. google.com The reaction temperature is controlled at 85°C, and the mixture is refluxed for 10 hours. google.com After the reaction, tert-butanol is distilled off for reuse, and the final product is cooled and packaged. google.com

Alternative Synthetic Routes and Their Respective Yields

Besides the sodium amide method, other synthetic pathways to produce this compound exist, each with varying yields and conditions.

Reaction with Metallic Sodium: An alternative synthesis involves the reaction of metallic sodium with tert-butanol. guidechem.comchemicalbook.com In one described method, sodium metal is added to xylene and heated to form sodium sand. guidechem.comchemicalbook.com Tert-butanol is then added to this mixture to produce this compound. guidechem.com This method, however, is reported to have a moderate yield of approximately 76% and presents hazards associated with handling metallic sodium and the production of hydrogen gas. google.com

Reaction with Sodium Hydride: Sodium hydride can also be reacted with tert-butanol in an inert atmosphere to produce this compound and hydrogen gas. This method demands strict exclusion of moisture and careful management of the exothermic reaction. It is more commonly employed for laboratory or small-scale synthesis rather than for bulk industrial production.

The table below summarizes the different preparation methods with their respective yields and purity levels.

MethodReactantsSolventGas ReleasedTemperature Range (°C)Yield (%)Purity (%)
Sodium Amide MethodSodium amide + tert-butanolToluene/HeptaneNH₃70-110~98-99>99
Metallic Sodium MethodSodium metal + tert-butanolNone or tert-butanolH₂~80-100Moderate (~76%)Moderate (~98%)
Sodium Hydride MethodSodium hydride + tert-butanolNone or inert atmosphereH₂Ambient to 80Lab scaleHigh

This table is based on data from available chemical literature and patents. guidechem.comscispace.com

Process Optimization and Scale-Up Considerations in this compound Synthesis

The transition from laboratory-scale synthesis to large-scale industrial production of this compound requires careful process optimization and consideration of several factors to ensure safety, efficiency, and consistency.

One of the key aspects of scaling up is the management of reaction conditions. For instance, in the sodium amide method, controlling the temperature is crucial. A patented process specifies maintaining the reaction at 85°C with a 10-hour reflux. google.com The use of solvents like toluene or heptane aids in better temperature control. guidechem.comscispace.com For large-scale production, efficient condensation systems are necessary to recover solvents and byproducts. One patent describes a three-stage condensation process, including two stages of chilled brine condensation and one of water-cooling, to achieve a 98% condensation efficiency for tert-butanol. google.com

The choice of reactants also plays a significant role in process optimization. While sodium hydride is effective, its use on a large scale presents safety and consistency challenges. acs.org In some processes, this compound has been found to be a suitable and safer replacement for sodium hydride as a base in subsequent chemical reactions, leading to more robust and scalable processes. acs.orgsigmaaldrich.com The optimization of reagent stoichiometry is another critical factor. acs.org

Workup procedures are also optimized for large-scale operations. For example, replacing distillation with filtration to isolate the this compound product can simplify the process and reduce energy consumption. guidechem.com Furthermore, the choice of solvent for washing and purification can impact production costs and ease of purification. guidechem.com Reaction calorimetry is often employed during scale-up to assess the thermal risks of the process, as the addition of reagents like this compound can be exothermic. bg.ac.rs

Characterization and Purity Assessment Techniques for this compound

Ensuring the purity of this compound is critical for its application in organic synthesis. Several analytical techniques are employed to characterize the compound and assess its purity.

A common method for determining the purity of this compound is through an acid-base titration . guidechem.com This technique can determine the product content, with purities of over 99% being achievable. guidechem.com Certificates of analysis for commercial products often report purity as determined by assay, with typical values being ≥ 97% or ≥ 98%. sigmaaldrich.comchemimpex.comstrem.comsigmaaldrich.com

Nuclear Magnetic Resonance (NMR) spectroscopy is another powerful tool for characterization. Both ¹H and ¹³C NMR can be used to confirm the structure of the compound. researchgate.net Quantitative NMR (QNMR) can also be used to determine the purity of the material against an internal standard. orgsyn.org

The water content of this compound is a critical quality parameter, as the compound reacts readily with water. Karl Fischer titration is the standard method for determining water content. Since this compound reacts with water to form sodium hydroxide (B78521), the method indirectly measures the hydroxide content by neutralizing it to regenerate water, which is then titrated. To facilitate this, salicylic (B10762653) acid is often added to the solvent.

Other specifications for commercial-grade this compound include its appearance, which is typically a white to light yellow or cream-colored powder. chemimpex.comstrem.comthermofisher.com Impurity content, such as sodium hydroxide and sodium carbonate, is also specified, often with a limit of less than 2.0% (as hydroxide). thermofisher.com

Elucidation of Sodium Tert Butoxide Reaction Mechanisms

Mechanistic Pathways in Deprotonation Reactions

Deprotonation is a fundamental step in many organic reactions, and sodium tert-butoxide is a favored reagent for this purpose due to its distinct properties.

This compound is classified as a strong base, readily abstracting protons from a wide range of acidic compounds. atamanchemicals.combzchemicals.com The pKa of its conjugate acid, tert-butanol (B103910), is approximately 19, indicating the high basicity of the tert-butoxide anion. wikipedia.orgcommonorganicchemistry.com This strength allows it to deprotonate even weakly acidic C-H bonds, facilitating reactions such as the Buchwald-Hartwig amination, where it deprotonates an amine to enable coupling with an aryl halide.

A key feature of this compound is its non-nucleophilic nature, which is attributed to the steric bulk of the tert-butyl group. libretexts.orgmsu.edu This bulkiness hinders the tert-butoxide anion from attacking an electrophilic carbon center, thereby minimizing competing substitution reactions and favoring elimination pathways. libretexts.org This characteristic is particularly advantageous in reactions where elimination is the desired outcome.

This compound is frequently employed to promote elimination reactions, particularly E2 reactions, where the removal of a proton and a leaving group occurs in a concerted step. The stereochemistry of these reactions is highly dependent on the substrate and reaction conditions.

The bulky nature of the tert-butoxide base often leads to the formation of the Hofmann product, the less substituted alkene, especially when steric hindrance is significant in the transition state leading to the more stable Zaitsev product. libretexts.orgmsu.edumasterorganicchemistry.com For example, in the elimination of 2-bromo-2,3-dimethylbutane, the use of tert-butoxide results in a higher yield of the less substituted 2,3-dimethyl-1-butene. msu.edu

Studies on the elimination of 3-stannyl propanoates and propanonitriles with this compound in DMSO have shown stereoconvergence, leading to the E-olefin regardless of the starting substrate's configuration. arkat-usa.org This suggests an (E1cB)R mechanism, where a carbanion intermediate is formed. arkat-usa.org The rate of elimination reactions can also be influenced by the cation, with potassium tert-butoxide sometimes exhibiting a faster rate than this compound. researchgate.net The stereochemical course of elimination can be either syn or anti, and the proportion of each pathway is influenced by factors such as the base, solvent, and leaving group. researchgate.net For instance, the elimination of 3-hexyl tosylate with this compound in tert-butyl alcohol shows a certain percentage of syn-elimination, which changes with the addition of DMSO. researchgate.net

Role as a Strong, Non-Nucleophilic Base

Single Electron Transfer (SET) Mechanisms in this compound Mediated Reactions

Beyond its role as a base, this compound can participate in single electron transfer (SET) reactions, leading to the formation of radical intermediates. This mode of reactivity has been observed in various transformations, expanding the synthetic utility of this reagent.

The counterion plays a crucial role in directing the outcome of SET reactions mediated by tert-butoxides. A notable example is the reaction of nitrostilbenes with tert-butoxides. nih.govuic.edu When this compound is used, the reaction yields N-hydroxyindoles. nih.govresearchgate.net In contrast, using potassium tert-butoxide leads to the formation of oxindoles. nih.gov

This divergence in reactivity is attributed to the coordination of the counterion to the radical anion intermediate. nih.govthieme-connect.com Mechanistic studies suggest that in the this compound mediated reaction, the sodium ion coordinates to the nitro radical anion, facilitating a pathway that leads to the N-hydroxyindole. nih.govthieme-connect.com The addition of a crown ether, which can sequester the potassium ion, to the potassium tert-butoxide reaction alters the product distribution, further highlighting the importance of the counterion's coordination state. nih.gov The stereochemistry of the nitrostilbene substrate can also influence the reaction outcome, sometimes overriding the effect of the counterion. nih.gov

The involvement of radical intermediates in this compound mediated SET reactions has been confirmed through spectroscopic techniques, particularly Electron Paramagnetic Resonance (EPR) spectroscopy. nih.gov In the reaction of tert-butoxides with nitrostilbenes, EPR spectra show signals consistent with the formation of radical species. nih.gov The spectra obtained from reactions with this compound differ from those with potassium tert-butoxide, indicating the presence of different radical intermediates or different coordination environments for the radicals. thieme-connect.com

Simulation of the X-band EPR spectrum from the this compound-mediated reaction with nitrostilbene suggests the formation of a nitro radical anion coordinated to the sodium counterion. nih.gov The generation of radical intermediates is also proposed in other reactions, such as the transition-metal-free coupling of haloarenes, where the tert-butoxide is thought to initiate the process by converting the aryl halide into an aryl radical. acs.org

Influence of Counterion Coordination on Reaction Pathways

Coordination Chemistry and Its Impact on Reactivity

The reactivity of this compound is not solely dictated by the properties of the isolated tert-butoxide anion but is significantly influenced by its aggregation state and coordination to other species in solution. In the solid state, it exists as hexameric or nonameric clusters.

The coordination of the sodium ion is a key factor in its catalytic activity. For instance, in the C-H silylation of aromatic heterocycles, potassium tert-butoxide is an effective catalyst while this compound is not. caltech.edu Theoretical calculations suggest that the higher barrier for the deprotonation step with this compound, which is over 10 kcal/mol higher than with potassium tert-butoxide, accounts for this difference in reactivity. caltech.edu

In some reactions, this compound can act as a Lewis base catalyst. For example, it catalyzes the regioselective hydrosilylation of vinyl arenes and aliphatic alkenes. rsc.org The proposed mechanism involves the formation of a pentacoordinate silicon "ate" intermediate, which has been supported by IR and mass spectrometry. rsc.org Radical trapping experiments in this system also point towards a radical-mediated process. rsc.org The ability of the sodium cation to coordinate and stabilize intermediates is therefore a critical aspect of its reactivity profile.

Investigation of Sodium-Amide Coordination in Transamidation

This compound has been identified as an effective mediator for the transamidation of N,N-dimethyl amides with primary amines, a process that can proceed at room temperature under solvent-free conditions. organic-chemistry.orgorganic-chemistry.orgthieme-connect.de Mechanistic studies and control experiments indicate that a critical step in this transformation is the coordination of the amide with the sodium cation of NaOtBu. organic-chemistry.org This interaction is believed to activate the amide, rendering its carbonyl carbon more susceptible to nucleophilic attack by the primary amine.

The proposed mechanism, which excludes the involvement of a radical process, involves the initial formation of a sodium-amide complex. organic-chemistry.org This coordination enhances the electrophilicity of the carbonyl group. Subsequently, the primary amine, potentially activated by the alkoxide, attacks the carbonyl carbon. This process offers a mild, economical, and transition-metal-free route for creating new amide bonds, which is a significant advancement for synthesizing molecules in the pharmaceutical, agrochemical, and materials science sectors. organic-chemistry.org The protocol demonstrates good functional group compatibility and is scalable, highlighting its practical applicability. organic-chemistry.orgthieme-connect.de

1,3-Chelation and Tetrahedral Intermediate Formation in Ester Functionalization

The role of this compound in ester functionalization reveals a more complex mechanistic picture than its simple function as a non-nucleophilic base might suggest. Research has confirmed that in certain transesterification reactions, NaOtBu can act as a nucleophile. rsc.orgresearchgate.net This unusual behavior is attributed to two key factors: 1,3-chelation and the formation of a stable tetrahedral intermediate. rsc.orgresearchgate.net

Mechanistic investigations using NMR and real-time IR spectroscopies, along with deuterium-labeling experiments, have provided evidence for this pathway. rsc.org In the functionalization of specific esters, the sodium cation can form a 1,3-chelate with the ester substrate, positioning the tert-butoxide anion for an intramolecular nucleophilic attack on the carbonyl carbon. This leads to the formation of a tetrahedral intermediate. rsc.org The stability and subsequent breakdown of this intermediate dictate the reaction's outcome, enabling transformations such as the direct synthesis of valuable chiral α-amino acid t-butyl esters with high optical purity. rsc.org Transacylation reactions involving carboxylic acid derivatives are widely understood to proceed through such tetrahedral intermediates. researchgate.net

Table 1: Summary of Mechanistic Findings

Reaction TypeKey Mechanistic FeatureDescriptionSupporting Evidence
TransamidationSodium-Amide CoordinationNaOtBu coordinates with the amide carbonyl, activating it for nucleophilic attack by a primary amine. organic-chemistry.orgControl experiments excluding radical pathways. organic-chemistry.org
Ester Functionalization1,3-Chelation and Tetrahedral IntermediateThe sodium cation forms a 1,3-chelate, facilitating an intramolecular nucleophilic attack by the tert-butoxide to form a key tetrahedral intermediate. rsc.orgresearchgate.netNMR spectroscopy, real-time IR spectroscopy, deuterium-labeling experiments. rsc.org

Theoretical and Computational Investigations of Reaction Mechanisms

Theoretical and computational chemistry provide powerful tools for dissecting the intricate details of reaction mechanisms involving this compound. These methods allow for the examination of molecular orbitals, the influence of solvents, and the energetic pathways of reactions, offering insights that are often inaccessible through experimental means alone.

Density Functional Theory (DFT) Studies of Frontier Molecular Orbital Energies

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of molecules. up.ac.zashd-pub.org.rs A key aspect of these studies is the analysis of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between the HOMO and LUMO is a critical parameter for predicting a molecule's reactivity and kinetic stability. shd-pub.org.rs

DFT calculations, often using functionals like B3LYP with a 6-31G(d,p) or similar basis set, are employed to determine the FMO energy levels and their distribution across a molecule. up.ac.zarsc.orgchinesechemsoc.org For instance, in reactions where an alkoxide might act as a single electron donor, the HOMO energy of the alkoxide is of primary importance. Computational modeling of potassium tert-butoxide (KOtBu), a closely related alkoxide, has been used to calculate the energy profile for single electron transfer (SET) to substrates like tetrabromomethane (CBr₄). mdpi.com Such studies help to quantify the feasibility of proposed electron transfer steps in a reaction mechanism. mdpi.com The analysis of FMOs provides a theoretical foundation for understanding the electronic interactions that govern the reactivity of this compound in various chemical transformations. worktribe.com

Computational Modeling of Solvent Effects on Alkoxide Basicity and Structure

The reactivity and structure of alkoxides like this compound are profoundly influenced by the solvent environment. u-tokyo.ac.jposti.gov Computational modeling is instrumental in understanding these interactions. Studies have examined the structural and energetic effects of adding solvent molecules to alkoxides. acs.org For example, using methods like the effective fragment potential (EFP), researchers have shown that even a small number of water molecules can form a complex hydrogen-bonded network with tert-butoxide, stabilizing the anion. acs.org

In aprotic solvents, alkali metal alkoxides are known to form aggregates, such as hexameric clusters. osti.gov The choice of solvent is critical for breaking up these aggregates into more reactive monomeric species. u-tokyo.ac.jp Highly coordinating solvents like tetrahydrofuran (B95107) (THF) or 1,3-dimethyltetrahydropyrimidin-2(1H)-one (DMPU) can coordinate to the sodium cation, promoting the formation of monomeric alkoxides which exhibit higher basicity and different reactivity. u-tokyo.ac.jp Computational models, such as the Polarizable Continuum Model (PCM), are used to simulate the bulk solvent environment and calculate its effect on the stability and electronic properties of the alkoxide, providing a deeper understanding of its behavior in solution. shd-pub.org.rs

Analysis of Energy Landscapes and Transition States

Every chemical reaction proceeds along a potential energy surface, a multidimensional landscape that connects reactants to products. solubilityofthings.com The highest energy point along the minimum energy pathway on this surface is the transition state. fiveable.me The analysis of these energy landscapes and the characterization of transition states are fundamental to understanding reaction mechanisms and kinetics. numberanalytics.com

Computational chemistry allows for the mapping of these landscapes and the calculation of the structures and energies of fleeting transition states. solubilityofthings.com For example, in the context of a potential SET reaction from an alkoxide, DFT calculations can determine the activation free energy (ΔGǂ), which represents the energy barrier to the reaction. mdpi.com For the SET from KOtBu to CBr₄, this barrier was calculated to be significantly high (+35.4 kcal/mol), suggesting the pathway is energetically unfavorable under normal conditions. mdpi.com By modeling the potential energy surface, chemists can visualize the entire reaction pathway, identify intermediates (stable species represented by valleys on the energy diagram), and understand how changes in reactants or conditions can alter the energy landscape and favor one reaction pathway over another. fiveable.meresearchgate.net

Table 2: Summary of Computational Investigation Approaches

Computational MethodFocus of InvestigationKey InsightsRelevant Concepts
Density Functional Theory (DFT)Frontier Molecular Orbital EnergiesPredicts molecular reactivity and kinetic stability by calculating the HOMO-LUMO energy gap. up.ac.zashd-pub.org.rsHOMO, LUMO, B3LYP functional. rsc.orgchinesechemsoc.org
Polarizable Continuum Model (PCM) / Effective Fragment Potential (EFP)Solvent Effects on Basicity and StructureModels how solvent molecules interact with and stabilize alkoxides, influencing aggregation and reactivity. shd-pub.org.rsacs.orgAggregation, monomeric species, coordination. u-tokyo.ac.jposti.gov
Transition State Theory / Energy Landscape MappingReaction Pathways and EnergeticsCalculates the energy barriers (activation energy) and structures of high-energy transition states to elucidate reaction mechanisms. mdpi.comsolubilityofthings.comPotential energy surface, activation free energy (ΔGǂ), intermediates. fiveable.me

Applications of Sodium Tert Butoxide in Advanced Organic Synthesis

Catalysis and Co-Catalysis in Complex Organic Transformationssigmaaldrich.com

Sodium tert-butoxide plays a crucial role as a base and promoter in numerous transition-metal-catalyzed reactions. Its ability to facilitate key steps in catalytic cycles has made it a standard reagent in the synthesis of complex organic molecules.

Palladium-Catalyzed Amination Reactionspearson.comscientificlabs.comorgsyn.org

This compound is a widely used base in palladium-catalyzed C-N cross-coupling reactions, famously known as the Buchwald-Hartwig amination. pearson.comchemeurope.com This reaction forms aryl amines from aryl halides or triflates and primary or secondary amines. orgsyn.orgchemeurope.com The primary role of this compound is to deprotonate the amine nucleophile, generating the corresponding amide anion. pearson.com This deprotonation is a critical step, as the resulting amide is a more potent nucleophile for the subsequent steps in the catalytic cycle. nih.gov

The choice of base is crucial for the success of these aminations. Strong, non-nucleophilic bases like this compound are often preferred because they can efficiently deprotonate a wide range of amines without competing in the nucleophilic substitution. uwindsor.ca The use of this compound allows for rapid reactions, often with low catalyst loadings (0.05-0.5 mol% Pd). orgsyn.org Kinetic studies have shown that for some systems, the deprotonation of the amine, facilitated by the base, is the rate-limiting step of the reaction. nih.gov The reaction is typically carried out in aprotic solvents like toluene (B28343) or dioxane. uwindsor.caacs.org

Table 1: Buchwald-Hartwig Amination Reaction Components

Component Role Example
Aryl Halide/Triflate Electrophile 4-Bromoanisole
Amine Nucleophile Morpholine
Palladium Complex Catalyst Pd₂(dba)₃ with a phosphine (B1218219) ligand
This compound Base NaOtBu

C-H Bond Arylation of Aromatic Compoundspearson.comscientificlabs.comorgsyn.orgthieme-connect.com

Direct C-H bond arylation is a powerful strategy for forming carbon-carbon bonds, offering a more atom-economical alternative to traditional cross-coupling reactions that require pre-functionalized starting materials. This compound has been identified as a key promoter for the C-H bond arylation of aromatic compounds with haloarenes. scientificlabs.comsigmaaldrich.com In some instances, these reactions can proceed with just sodium or potassium tert-butoxide, without the need for an external transition metal catalyst. researchgate.net This type of base-mediated arylation is thought to proceed through a radical pathway, where the tert-butoxide interacts with the reactants to initiate the formation of an aryl radical via single-electron transfer (SET). sciengine.com

When used in conjunction with a palladium catalyst, this compound acts as the base required for the C-H activation step. The reaction couples an aromatic compound directly with an aryl halide to form a biaryl product. This method is applicable to a range of aromatic and heteroaromatic compounds. cenmed.com Some protocols utilize light to promote the direct arylation in the presence of this compound, suggesting a photoinduced radical mechanism. sciengine.com

Synthesis of Aryl tert-Butyl Ethers from Unactivated Aryl Halidesorgsyn.org

The synthesis of aryl tert-butyl ethers from unactivated aryl halides presents a challenge for traditional methods like the Williamson ether synthesis, which typically require activated aryl halides or harsh reaction conditions. organic-chemistry.org A palladium-catalyzed method using this compound as the base provides an effective solution. organic-chemistry.orgorganic-chemistry.org In this reaction, an unactivated aryl bromide or chloride is coupled with this compound, which serves as both the base and the source of the tert-butoxy (B1229062) group. lookchem.com

The reaction is typically catalyzed by a palladium(II) acetate (B1210297) [Pd(OAc)₂] and a suitable phosphine ligand, such as an air-stable dialkylphosphinobiphenyl ligand. organic-chemistry.org These ligands facilitate the reaction under milder conditions and with a broader range of substrates, including electron-rich aryl halides. organic-chemistry.orglookchem.com The process generally involves heating the aryl halide with this compound and the palladium catalyst system in a solvent like toluene. organic-chemistry.org The resulting aryl tert-butyl ethers are valuable intermediates, as they can serve as precursors to phenols. organic-chemistry.orgorganic-chemistry.org

Table 2: Palladium-Catalyzed Synthesis of Aryl tert-Butyl Ethers

Reactant 1 Reactant 2 Catalyst System Product
Unactivated Aryl Halide (e.g., Aryl Bromide) This compound Pd(OAc)₂ / Dialkylphosphinobiphenyl ligand Aryl tert-Butyl Ether

Role in Condensation, Rearrangement, and Ring-Opening Reactionssigmaaldrich.com

Beyond its use in cross-coupling, this compound is a versatile reagent for other fundamental organic transformations, including condensation, rearrangement, and ring-opening reactions, owing to its strong basicity.

Synthesis of 2-(2-Nitrovinyl)furan (B1194071) via Condensationresearchgate.net

This compound has proven to be a highly efficient catalyst for the condensation reaction between 2-furaldehyde and nitromethane (B149229) to produce 2-(2-nitrovinyl)furan. researchgate.netresearchgate.netresearchgate.net This reaction, a variant of the Henry reaction, typically requires a base to deprotonate the nitromethane, forming a nitronate anion which then acts as a nucleophile.

Research has shown that using this compound as the catalyst dramatically reduces the reaction time compared to more conventional catalysts like sodium hydroxide (B78521) or isobutylamine. researchgate.netresearchgate.net While other methods required several hours of reflux and strong agitation, the condensation with this compound went to completion within fifteen minutes of stirring at room temperature. researchgate.netresearchgate.net The reaction is quenched by neutralization with a dilute acid, leading to the crystallization of the trans-isomer of the product. researchgate.net The resulting 2-(2-nitrovinyl)furan is a compound of interest due to its potential antimicrobial properties. researchgate.netresearchgate.netmicrobiologyjournal.org

Table 3: Catalyst Comparison for Synthesis of 2-(2-Nitrovinyl)furan

Catalyst Reaction Time Conditions
This compound 15 minutes Stirring at room temperature

Transamidation of N,N-Dimethyl Amidesorganic-chemistry.org

Transamidation, the conversion of one amide into another by reaction with an amine, is a fundamentally important reaction for the synthesis of peptides and other biologically active molecules. A practical, transition-metal-free protocol has been developed for the transamidation of various N,N-dimethyl amides with primary amines using this compound. organic-chemistry.orgthieme-connect.comorganic-chemistry.org This method operates effectively at room temperature and under solvent-free conditions, offering a mild and economical approach to amide bond formation. organic-chemistry.org

In this process, this compound mediates the reaction, which yields the corresponding secondary amides in moderate to good yields (45-90%). organic-chemistry.org The protocol demonstrates good functional group compatibility. organic-chemistry.orgthieme-connect.com Mechanistic studies suggest that the reaction involves the coordination of the N,N-dimethyl amide with this compound, followed by the nucleophilic addition of an amine that has been activated by the base. organic-chemistry.org The procedure is scalable and features a simple work-up, highlighting its practical utility in organic synthesis. organic-chemistry.orgthieme-connect.com

Desulfonylation Reactions

The removal of sulfonyl protecting groups is a critical step in the synthesis of many nitrogen-containing heterocyclic compounds. This compound has proven to be a valuable reagent for this purpose, offering mild conditions that preserve sensitive functional groups.

Desulfonylation of N-Indoles and N-Azaindoles

A mild and efficient method for the N-desulfonylation of a wide array of indoles and 7-azaindoles utilizes this compound in dioxane. thieme-connect.comthieme-connect.com This approach is particularly advantageous as it avoids the harsh acidic or reductive conditions often required for sulfonyl group removal, which can be incompatible with delicate molecular architectures. thieme-connect.com The reaction proceeds smoothly under basic conditions, typically by heating the N-sulfonylated substrate with 1.5 equivalents of this compound in a sealed tube at 80°C for three hours. thieme-connect.com

This method demonstrates broad functional group tolerance. For instance, methyl carboxylate functionalities, which are susceptible to hydrolysis under strongly basic conditions, remain intact during the desulfonylation process. thieme-connect.com The reaction has been successfully applied to substrates bearing ester, lactone, nitro, and benzylamino groups, affording the deprotected heterocycles in good to excellent yields. thieme-connect.com The effectiveness of this method on both electron-rich and electron-poor substrates underscores its wide applicability in complex molecule synthesis. thieme-connect.com

Table 1: Desulfonylation of N-Sulfonylindoles and N-Sulfonyl-7-azaindoles with this compound

Entry Substrate Product Yield (%)
1 1-(Phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid 1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid 92
2 N-Sulfonyl-7-azaindole 7-Azaindole 85
3 N-Sulfonylindole Indole (B1671886) 88
4 Methyl 1-(phenylsulfonyl)-1H-indole-2-carboxylate Methyl 1H-indole-2-carboxylate 95
5 Methyl 1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine-6-carboxylate Methyl 1H-pyrrolo[2,3-b]pyridine-6-carboxylate 94
6 1-Methyl-4-(phenylsulfonyl)-1H-furo[3,4-b]indol-3(4H)-one 1-Methyl-1H-furo[3,4-b]indol-3(4H)-one 98
7 6-(Benzylamino)-1-(phenylsulfonyl)-1H-indole 6-(Benzylamino)-1H-indole 89
8 5-Nitro-1-(phenylsulfonyl)-1H-indole 5-Nitro-1H-indole 91

Data sourced from Chaulet C, et al. Synlett, 2010(10), 1481-1484. thieme-connect.com

Carboxylation Reactions

This compound also plays a crucial role as a base in carboxylation reactions, where carbon dioxide is incorporated into organic substrates. This is a key process for the synthesis of carboxylic acids and their derivatives from simple precursors.

Synthesis of Sodium Acrylates from Olefins and CO₂

The direct carboxylation of olefins, particularly ethylene (B1197577), with carbon dioxide to produce acrylates is an industrially significant transformation. researchgate.nethte-company.com this compound has been identified as a suitable base for this catalytic process. researchgate.netscientificlabs.ie In these reactions, a transition metal catalyst, often based on palladium or nickel, facilitates the addition of CO₂ to the olefin. researchgate.nethte-company.comunits.it The strong basicity of this compound is essential for the reaction to proceed, and its use allows for the carboxylation of not only ethylene but also other terminal and internal olefins, which was a limitation in some previously reported systems. researchgate.net

Research has shown that using this compound in conjunction with a [Pd(PPh₃)₄]/dcpe catalyst system at 145°C allows for the carboxylation of various olefins. researchgate.net This method represents a more versatile approach to synthesizing a range of α,β-unsaturated carboxylic acid salts. researchgate.nethte-company.com The development of this system, which can utilize a relatively inexpensive and simple alkoxide base like NaOtBu, marks a significant advancement toward more economical and industrially viable processes for acrylate (B77674) production. researchgate.netunits.it

Hydrosilylation Reactions

Hydrosilylation, the addition of a silicon-hydrogen bond across a carbon-carbon multiple bond, is a fundamental reaction for producing organosilicon compounds. This compound has been successfully employed as a catalyst in its own right for certain types of hydrosilylation reactions, offering a transition-metal-free alternative.

Regioselective Markovnikov Hydrosilylation of Vinyl Arenes and Aliphatic Alkenes

A convenient and solvent-free method for the regioselective Markovnikov hydrosilylation of vinyl arenes and aliphatic alkenes has been developed using catalytic amounts of this compound. rsc.orgrsc.org This reaction typically uses diphenylsilane (B1312307) as the silane (B1218182) source and provides the β-selective hydrosilylation products, which are of significant industrial interest. rsc.orgrsc.orgresearchgate.net The use of an earth-abundant sodium-based catalyst presents an environmentally benign and cost-effective alternative to traditional transition-metal catalysts. rsc.orgrsc.org

The reaction demonstrates good functional group compatibility and proceeds in high yields. rsc.orgrsc.org Mechanistic studies, including radical clock and trapping experiments, suggest that the catalytic process is mediated by a radical mechanism. rsc.org The formation of a pentacoordinate silicon "ate" intermediate has also been proposed and is supported by IR and mass spectrometry data. rsc.orgrsc.org

Table 2: this compound Catalyzed Markovnikov Hydrosilylation of Alkenes

Entry Alkene Substrate Product Yield (%)
1 Styrene (1-Phenylethyl)diphenylsilane 95
2 4-Methylstyrene Diphenyl(1-(p-tolyl)ethyl)silane 96
3 4-Methoxystyrene (1-(4-Methoxyphenyl)ethyl)diphenylsilane 94
4 4-Chlorostyrene (1-(4-Chlorophenyl)ethyl)diphenylsilane 92
5 1-Octene Diphenyl(octan-2-yl)silane 85
6 Cyclohexylethylene (1-Cyclohexylethyl)diphenylsilane 88

Data represents typical yields under optimized conditions as reported in the literature. rsc.orgrsc.org

Hydrosilylation of Allenes to (E)-Allylsilanes

The catalytic system of this compound with diphenylsilane is also effective for the regioselective hydrosilylation of allenes. rsc.org This reaction affords (E)-allylsilane products with high selectivity. rsc.orgdntb.gov.ua The ability to control the regioselectivity and stereoselectivity in allene (B1206475) hydrosilylation is a significant challenge, as multiple isomeric products are possible. dntb.gov.uad-nb.info The NaOtBu-catalyzed method provides a straightforward, transition-metal-free route to linear (E)-allylsilanes, which are valuable synthetic intermediates. rsc.orgacs.org

This protocol adds to the growing number of methods that utilize simple alkali metal bases as catalysts for important organic transformations, moving away from a reliance on precious and expensive transition metals. rsc.org The operational simplicity and high selectivity make it an attractive method for the synthesis of this particular class of organosilanes. rsc.org

Applications of this compound in the Synthesis of N-Heterocycles

This compound has emerged as a pivotal reagent in the construction of nitrogen-containing heterocyclic compounds, which are core structures in many pharmaceuticals and functional materials. nih.gov Its utility spans from mediating complex cyclizations to acting as a catalyst in oxidative condensation reactions, offering efficient, often metal-free, pathways to valuable N-heterocycles.

Formation of N-Hydroxyindoles and Oxindoles from Nitrostilbenes

A significant application of alkali metal tert-butoxides is in the synthesis of indole derivatives from 2-nitrostilbenes. Research has revealed that the choice of the alkali metal counterion (sodium vs. potassium) in the tert-butoxide base dictates the reaction's outcome, leading to either N-hydroxyindoles or oxindoles. nih.govresearchgate.net

When 2-nitrostilbenes are treated with this compound (NaOt-Bu) at room temperature, N-hydroxyindoles are formed. nih.govresearchgate.net This transformation is notable for proceeding without any additional additives. nih.govresearchgate.net The reaction is initiated by a single electron transfer (SET) from the tert-butoxide to the nitrostilbene, generating a radical anion. nih.gov Mechanistic studies suggest that the sodium counterion's coordination to this radical anion intermediate is crucial for directing the reaction pathway toward the N-hydroxyindole product. nih.govuic.edu The proposed mechanism involves the formation of a nitroso-stilbene intermediate via a two-electron reduction, which then undergoes a 6π-electron-five atom electrocyclization to yield the N-hydroxyindole. nih.gov

Conversely, substituting this compound with potassium tert-butoxide under similar conditions leads exclusively to the formation of oxindoles. nih.govresearchgate.net This divergent reactivity highlights the critical role of the counterion in controlling the reaction's course. nih.govuic.edu The formation of oxindoles involves a distinct mechanism featuring an unprecedented dioxygen-transfer reaction and a subsequent 1,2-phenyl migration. nih.govresearchgate.net

Table 1: Counterion-Controlled Synthesis of N-Heterocycles from Nitrostilbenes

Starting Material Base Product Key Feature
2-Nitrostilbene This compound N-Hydroxyindole Selective formation at room temperature without additives. nih.govresearchgate.net
2-Nitrostilbene Potassium tert-butoxide Oxindole Divergent reactivity leading to a different heterocyclic core. nih.govresearchgate.net

This table illustrates the divergent reactivity observed in the reaction of 2-nitrostilbenes with tert-butoxide bases, where the counterion determines the final product.

Synthesis of Benzazoles via Oxidative Cyclocondensation

This compound catalyzes an efficient and environmentally friendly synthesis of benzazoles, including benzothiazoles, benzimidazoles, and benzoxazoles. thieme-connect.comadvanceseng.com This method involves the direct aerobic oxidative cyclocondensation of ortho-substituted anilines (o-thioanilines, o-aminoanilines, or o-hydroxyanilines) with various alcohols. thieme-connect.comnih.gov A key advantage of this protocol is the use of air as the sole, green oxidant and the avoidance of transition-metal catalysts, which are often expensive and can lead to toxic waste. thieme-connect.comadvanceseng.com

The reaction mechanism is proposed to start with the aerobic oxidation of the alcohol to the corresponding aldehyde, a step that is promoted by the o-substituted aniline. advanceseng.comnih.gov This is followed by the formation of an imine intermediate, subsequent cyclization, and a final aerial oxidation to furnish the aromatic benzazole heterocycle. thieme-connect.com

The catalytic loading of this compound is optimized depending on the desired product. For instance, high yields of benzothiazoles and benzimidazoles can be achieved with catalytic amounts of 20 mol% and 5 mol% of the base, respectively. thieme-connect.com However, the synthesis of benzoxazoles is not catalytic with respect to this compound and requires a higher, stoichiometric loading (170 mol%). thieme-connect.com The method demonstrates a broad substrate scope, tolerating both electron-donating and electron-withdrawing groups on the benzyl (B1604629) alcohols, and is applicable to heteroaryl carbinols as well. thieme-connect.com

Table 2: this compound-Catalyzed Synthesis of Benzazoles

o-Substituted Aniline Alcohol Product NaOt-Bu Loading Yield Range
o-Thioaniline Benzyl Alcohols Benzothiazole 20 mol% Good to High
o-Aminoaniline Benzyl Alcohols Benzimidazole 5 mol% Good to High
o-Hydroxyaniline Benzyl Alcohols Benzoxazole 170 mol% Good to High

This table summarizes the conditions for the synthesis of different benzazole derivatives via the this compound-catalyzed oxidative cyclocondensation, highlighting the variation in catalyst loading. thieme-connect.com

Advanced Material Science and Industrial Applications of Sodium Tert Butoxide

Precursor for Thin Film Deposition

Sodium tert-butoxide is a key precursor material for the deposition of thin films, a fundamental process in manufacturing semiconductors, LEDs, and advanced coatings. americanelements.com Its organometallic nature makes it suitable for techniques that require volatile and reactive chemical sources to build up material layers with atomic-scale precision. americanelements.com The compound's thermal properties and reactivity have been evaluated extensively, proving its suitability for creating thin films containing sodium. rsc.orgrsc.org

Atomic Layer Deposition (ALD) is a state-of-the-art technique for producing highly conformal and uniform thin films, and this compound has emerged as a crucial precursor for this process. uio.noosti.gov The use of alkali metal tert-butoxides, including the sodium variant, has enabled the successful deposition of a wide range of alkali-containing materials, which are increasingly important for sustainable energy technologies like sodium-ion batteries and lead-free piezoelectric devices. uio.noaip.org

This compound exhibits the necessary properties for ALD, such as self-limiting growth, which is fundamental to the layer-by-layer control of the technique. rsc.orguio.no Research has demonstrated that it can be used to deposit sodium-containing films, such as sodium aluminates and sodium silicates, with controllable stoichiometry. rsc.orgrsc.org The ALD process using this compound is effective within a specific temperature range, known as the "ALD window," which for NaOtBu is between 225°C and 375°C. rsc.orgresearchgate.net This controlled deposition results in very clean chemistry, leaving minimal carbon contamination in the final films. osti.gov For instance, it has been successfully used with water as an oxygen source to deposit various perovskites like NaNbO3 and NaTaO3. aip.org

Table 1: ALD Process Parameters for this compound

Parameter Value/Range Source
Precursor This compound (NaOtBu) rsc.orgaip.org
Co-reactant Water (H2O), Ozone (O3) rsc.orgaip.org
Deposition Temperature 225°C - 375°C rsc.orgresearchgate.net

Contrary to the simple monomeric structure often assumed in organic chemistry, studies have revealed that this compound exists as complex polymeric clusters in both the solid and gas phases. osti.gov In the solid state, single-crystal X-ray diffraction has confirmed that it crystallizes into hexameric units, meaning six NaOtBu molecules aggregate to form a larger structure. wikipedia.orgrsc.org Evidence also exists for nonameric clusters (nine units). wikipedia.orgrsc.org

This tendency to form clusters persists in the gas phase, which is particularly relevant for deposition techniques like ALD. osti.gov Mass spectrometry studies have shown that these larger cluster molecules, predominantly hexamers, are the dominant species in the gas phase. osti.govaip.org This structural characteristic, where the sodium atoms are polycoordinated within the precursor molecule, is a key factor in understanding the surface reactions and growth behavior during the ALD process. osti.gov

Table 2: Aggregation States of Alkali Metal tert-Butoxides

Compound Dominant Cluster Form (Solid/Gas Phase) Source
Lithium tert-butoxide Hexamer osti.gov
This compound Hexamer rsc.orgosti.gov
Potassium tert-butoxide Tetramer rsc.orgosti.gov
Rubidium tert-butoxide Tetramer osti.gov

Atomic Layer Deposition (ALD) of Alkali Metal-Containing Thin Films

Applications in Battery Technology

The push for energy storage solutions beyond lithium-ion has led to significant research into sodium-ion batteries (SIBs), driven by the abundance and low cost of sodium. researchgate.net In this context, this compound has been identified as a promising organic electrode material. uio.noaip.orgresearchgate.net

Researchers have reported this compound as a novel organic active unit for rechargeable batteries. researchgate.net When used as an electrode material, it demonstrates a significant capacity for sodium-ion storage. researchgate.netresearchgate.net In one study, electrodes based on this compound exhibited a capacity of 206 mAhg⁻¹ at a current rate of 35 mAg⁻¹. researchgate.net This application represents a significant step in developing organic electrode materials that are both high-performing and environmentally benign. researchgate.net

A critical performance metric for any battery material is its ability to withstand numerous charge-discharge cycles without significant degradation. This compound has shown exceptional stability in aprotic electrolytes, which are standard in sodium-ion batteries. researchgate.netx-mol.net Batteries utilizing this material have demonstrated remarkable longevity. For example, a battery was run for over 5,000 cycles at a current of 210 mAg⁻¹ with no capacity attenuation, retaining a capacity of 135 mAhg⁻¹. researchgate.net In other tests at a higher current of 600 mAg⁻¹, two separate battery samples ran for over 6,500 and 10,000 cycles, with capacity retentions of 99% and 98%, respectively. researchgate.net This high cycle stability provides a strong foundation for the development of durable organic sodium-ion batteries. researchgate.net

Table 3: Performance of this compound in Sodium-Ion Batteries

Performance Metric Value Test Conditions Source
Specific Capacity 206 mAhg⁻¹ 35 mAg⁻¹ current rate researchgate.net
Cycle Life (Test 1) >5000 cycles 210 mAg⁻¹ current rate, no capacity fade researchgate.net
Cycle Life (Test 2) >6500 cycles 600 mAg⁻¹ current rate, 99% capacity retention researchgate.net

Organic Electrode Material in Sodium-Ion Batteries

Use in Specialty Chemical Manufacturing

Beyond its applications in materials science, this compound is a widely used reagent in the manufacturing of specialty chemicals. americanelements.comchemicalbook.in It functions as a strong, non-nucleophilic base, a property that is highly valuable in organic synthesis. wikipedia.orgfishersci.nl This means it can effectively remove protons (act as a base) without interfering in reactions by acting as a nucleophile, which is often an unwanted side reaction.

Its applications are found in the synthesis of pharmaceuticals, agrochemicals, colorants, and aroma chemicals. fishersci.nl It serves as a crucial intermediate in various chemical transformations, including condensation, rearrangement, and ring-opening reactions. fishersci.nl A prominent example of its use is in palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, which is a vital method for forming carbon-nitrogen bonds in the synthesis of many complex organic molecules. wikipedia.org It is also used as a catalyst for polymerization and isomerization reactions. fishersci.nl Major chemical companies like BASF produce and supply this compound for these industrial processes. buyersguidechem.com

Agrochemicals and Pharmaceuticals

The synthesis of complex molecules for the agrochemical and pharmaceutical industries frequently relies on the robust reactivity of this compound. chemimpex.com It functions primarily as a strong, non-nucleophilic base, facilitating a variety of critical organic reactions such as condensation, rearrangement, and ring-opening. atamanchemicals.comcnahjb.comfishersci.co.ukchemicalbook.com This reactivity is essential for building the molecular frameworks of active pharmaceutical ingredients (APIs) and pesticides. cnahjb.comchemicalbook.com

A significant application of this compound is in transition metal-catalyzed cross-coupling reactions, which are fundamental for creating carbon-carbon and carbon-heteroatom bonds. It is a commonly employed base in the Buchwald-Hartwig amination, a palladium-catalyzed reaction that couples aryl halides with amines to form aryl amines, which are crucial intermediates in drug development. Research has shown that this compound can effectively mediate the coupling of aryl halides with benzene (B151609) derivatives, sometimes in the presence of a 1,10-phenanthroline (B135089) derivative and without a transition metal catalyst. acs.org

Specific research findings highlight its role in synthesizing key pharmaceutical intermediates. For instance, it can be used as a safer and effective substitute for sodium hydride in the coupling of hydroxyethyl (B10761427) adenine (B156593) with diethyl p-toluenesulfonyloxymethanephosphonate, a step in forming an intermediate for the antiviral drug adefovir (B194249) dipivoxil. atamanchemicals.com It also serves as a base for the amination of aryl chlorides, often in the presence of a palladium precatalyst. atamanchemicals.comsigmaaldrich.com Furthermore, studies have demonstrated its use as an activator in the palladium-catalyzed cross-coupling of 2-indolyldimethylsilanols with aryl halides to produce the desired products in good yields. nih.gov Recent protocols have also incorporated this compound in nickel-catalyzed C-N cross-coupling reactions, offering a more cost-effective alternative to palladium catalysts. chemistryviews.org

Table 1: Key Synthetic Applications in Agrochemicals and Pharmaceuticals

Reaction TypeRole of this compoundExample Application
Buchwald-Hartwig Amination Strong BaseSynthesis of aryl amines for pharmaceutical compounds.
Alkylation/Coupling Base/ReagentSynthesis of an intermediate for adefovir dipivoxil. atamanchemicals.com
Cross-Coupling Activator/BaseCoupling of indolylsilanols with aryl halides. nih.gov
C-N Cross-Coupling BaseNickel-catalyzed amination of aryl chlorides. chemistryviews.org
Condensation/Rearrangement Strong BaseGeneral synthesis of complex organic intermediates. atamanchemicals.comcnahjb.comfishersci.co.uk

Detergents and Aroma Chemicals

This compound is a valuable component in the manufacturing of detergents and aroma chemicals. atamanchemicals.comfishersci.co.ukchemicalbook.com In these sectors, it primarily functions as a catalyst or a strong base during the synthesis process. lookchem.com Its role facilitates the creation of a diverse array of fragrances and helps in the formulation of effective cleaning agents. atamanchemicals.comlookchem.com The use of this compound contributes to the development of a wide range of colorants and aromatic compounds for various applications. lookchem.com

Biodiesel Production

In the renewable energy sector, this compound plays a crucial role as a catalyst in the production of biodiesel. atamanchemicals.comchemimpex.com Biodiesel, a mixture of fatty acid methyl esters (FAME), is produced through the transesterification of triglycerides found in vegetable oils and animal fats. chemimpex.comerpublication.org

The transesterification reaction involves reacting the oil (triglycerides) with an alcohol, typically methanol, in the presence of a catalyst to produce biodiesel and glycerol. upneda.infastercapital.com this compound is an effective strong base catalyst for this process, helping to speed up the reaction which would otherwise proceed very slowly. chemimpex.comupneda.in The mechanism involves the nucleophilic attack of the alkoxide (formed from the alcohol and base) on the carbonyl group of the triglyceride ester. upneda.infastercapital.com While other bases like sodium hydroxide (B78521) and sodium methoxide (B1231860) are also common catalysts, this compound is a recognized option for this chemical conversion. fishersci.co.ukupneda.in Research into related processes, such as the interesterification of triglycerides with methyl acetate (B1210297) using potassium tert-butoxide, highlights ongoing innovation in this field to produce valuable co-products like triacetin (B1683017) instead of crude glycerol. erpublication.org

Spectroscopic and Analytical Characterization in Mechanistic Studies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Mechanistic Insights

NMR spectroscopy is an indispensable tool for probing the structural details and mechanistic pathways of reactions involving sodium tert-butoxide.

¹H NMR and ¹³C NMR Chemical Shift Analysis

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are fundamental in identifying the products and intermediates in reactions where this compound is used as a catalyst or reagent. researchgate.net The chemical shifts, reported in parts per million (ppm), provide information about the electronic environment of the nuclei. sigmaaldrich.com For instance, in the synthesis of 2-(2-nitrovinyl) furan, the appearance of peaks in the ¹H-NMR spectrum between δ 6.5 and δ 7.8 ppm confirmed the aromaticity of the product, while ¹³C NMR peaks confirmed the presence of carbon-carbon double bonds. researchgate.net

The chemical shifts for this compound itself are dependent on the solvent used. The following table provides typical ¹H and ¹³C NMR chemical shifts for tert-butanol (B103910), a common reference and product of reactions involving this compound, in various deuterated solvents. sigmaaldrich.com

Solvent¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)
CDCl₃1.2831.3, 67.8
(CD₃)₂CO1.1831.4, 66.2
(CD₃)₂SO1.1131.5, 65.0
C₆D₆1.0531.4, 66.1
CD₃CN1.1631.2, 67.5
CD₃OD1.4031.2, 67.8
D₂O1.2431.4, 68.2

Data sourced from common NMR solvent impurity charts. sigmaaldrich.com

Deuterium-Labeling Experiments

Deuterium-labeling is a powerful technique for tracing the path of hydrogen atoms throughout a reaction mechanism. acs.org By substituting specific protons with deuterium, chemists can follow the course of proton transfer steps, which are often central to reactions catalyzed by bases like this compound. For example, in studies of cycloaromatization reactions, deuterium-labeling experiments using deuterated solvents or reagents can help to confirm whether the base is directly involved in proton abstraction or if it generates another catalytic species. nih.gov Such experiments have been crucial in supporting mechanisms involving rapid and reversible insertion and β-hydride elimination in transition metal-catalyzed reactions where this compound is an additive. nsf.gov

Infrared (IR) Spectroscopy for Reaction Monitoring and Intermediate Detection

Infrared (IR) spectroscopy is a valuable technique for monitoring the progress of reactions in real-time and for the detection of transient intermediates. researchgate.net This method relies on the principle that molecules absorb infrared radiation at specific frequencies corresponding to their vibrational modes. irdg.org Changes in the IR spectrum over time can indicate the consumption of reactants and the formation of products and intermediates.

In the context of this compound, IR spectroscopy has been used to study its association and solvation in different solvents. For example, studies have shown that in hydrocarbon solvents with small amounts of tetrahydrofuran (B95107) (THF), this compound exists primarily as a tetramer solvated by THF molecules. researchgate.net This information is critical for understanding the reactive nature of the base in different reaction media. Furthermore, in-situ IR techniques, such as Attenuated Total Reflectance (ATR)-IR, allow for the direct observation of reaction mixtures, providing insights into the formation of key intermediates without the need for sample workup. researchgate.netacs.org

Mass Spectrometry for Oligomer Characterization and Mechanistic Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and structure of molecules by measuring the mass-to-charge ratio of their ions. researchgate.net In the study of this compound, MS has been instrumental in characterizing its tendency to form oligomeric clusters. aip.orguio.no In the gas phase, this compound predominantly exists as hexameric clusters, although heptamers, octamers, and nonamers have also been observed depending on the conditions. aip.orguio.no

This tendency to form aggregates is a key aspect of its reactivity and has been investigated using techniques like electrospray ionization (ESI)-MS. researchgate.net For instance, ESI-MS has been used to identify oligomeric species in the sol-gel process involving metal alkoxides. researchgate.net In another example, mass spectrometry with potassium ionization of desorbed species (K+IDS) was used to analyze linear chloral (B1216628) oligomers initiated by tert-butoxide, identifying oligomers up to a heptamer. datapdf.com

UV-Visible Spectroscopy for Acidity Determinations and Charge-Transfer Complex Studies

UV-Visible spectroscopy measures the absorption of ultraviolet and visible light by a sample. mt.com This technique can be used to determine the pKa values of compounds, which is crucial for understanding their acidity and reactivity in the presence of a strong base like this compound. ijper.org The absorption spectrum of a compound can change depending on its protonation state, and these changes can be used to calculate its pKa.

Furthermore, UV-Vis spectroscopy is employed to study the formation of charge-transfer (CT) complexes. cam.ac.uk In some reactions, the interaction between an electron donor and an electron acceptor, which can be facilitated by this compound, results in the formation of a CT complex that absorbs light at a characteristic wavelength. acs.orgmdpi.com For example, the formation of a CT complex between a dithiane and potassium tert-butoxide (a related alkoxide) was identified by a new absorption peak in the UV-Vis spectrum. acs.org This observation was critical in probing the potential for single-electron transfer (SET) pathways in such reactions.

Advanced Considerations in Handling and Storage for Academic Research

Incompatibilities and Reactivity with Common Laboratory Reagents

Sodium tert-butoxide is a potent, non-nucleophilic base that is both flammable and sensitive to moisture. wikipedia.org Its reactivity profile necessitates careful consideration of its compatibility with other common laboratory reagents to prevent hazardous situations. The compound is air and moisture sensitive, reacting violently with water. dcfinechemicals.comthermofisher.comsigmaaldrich.com This hygroscopic nature means it will readily absorb moisture from the atmosphere, leading to decomposition. sigmaaldrich.comgelest.comnovasolchemicals.com

The primary incompatibility of this compound is with protic solvents and acids. dcfinechemicals.comgelest.comnovasolchemicals.com It reacts exothermically with acids and alcohols. dcfinechemicals.comgelest.com Contact with water results in a violent reaction, liberating highly flammable gases and producing sodium hydroxide (B78521) and tert-butanol (B103910). dcfinechemicals.comsigmaaldrich.comgelest.com

Furthermore, this compound is incompatible with a range of other substances frequently found in a laboratory setting. These include:

Oxidizing agents: Contact with oxidizing agents such as nitrates and chlorine bleaches can lead to ignition. scbt.com

Halogens and halogenated compounds: The compound is incompatible with halogens and chlorinated solvents. gelest.comnovasolchemicals.comfishersci.ie Reaction with dichloromethane (B109758) (DCM) can be explosive due to the acidity of DCM. reddit.com

Carbon dioxide: It readily reacts with carbon dioxide. gelest.comfishersci.ie

Reducing agents: It should be stored away from reducing agents. novasolchemicals.com

Certain metals: Contact with copper, aluminum, and their alloys should be avoided.

Esters, ketones, and aldehydes: this compound can react with these carbonyl-containing compounds. gelest.com It can be used to reduce esters to aldehydes. researchgate.net

Alkyl halides: While used in synthesis with alkyl halides, the reaction can be complex. With primary alkyl halides, it typically forms ethers. doubtnut.combrainly.in However, with secondary and tertiary alkyl halides, elimination reactions are favored, especially with a bulky base like tert-butoxide. doubtnut.commasterorganicchemistry.comcoconote.app

Table 1: Incompatible Materials with this compound

Material Class Specific Examples Potential Hazard
Protic Solvents Water, Alcohols Violent reaction, release of flammable gas dcfinechemicals.comthermofisher.comgelest.com
Acids Strong and weak acids Exothermic reaction dcfinechemicals.comgelest.com
Oxidizing Agents Nitrates, Chlorine Bleaches Ignition scbt.com
Halogenated Compounds Dichloromethane (DCM), Chloroform Explosive reaction, formation of carbenes reddit.com
Carbon Dioxide Gaseous or solid CO₂ Reaction gelest.comfishersci.ie
Reducing Agents - Incompatible, should be stored separately novasolchemicals.com
Metals Copper, Aluminum, and their alloys Incompatible
Carbonyl Compounds Esters, Ketones, Aldehydes Reaction gelest.com
Alkyl Halides Secondary and Tertiary Halides Favors elimination over substitution doubtnut.commasterorganicchemistry.com

Safe Handling Protocols in Research Laboratories

Given its hazardous nature, strict adherence to safety protocols is paramount when working with this compound in a research laboratory setting.

Ventilation and Containment Strategies

All work with this compound should be conducted in a well-ventilated area. scbt.comaksci.com A chemical fume hood is the recommended containment strategy to minimize exposure to its dust and vapors. thermofisher.com Local exhaust ventilation is crucial to keep airborne concentrations low. gelest.comaksci.com For any spills, the area should be evacuated, and the spill should be covered with a non-combustible material like wet earth or sand. scbt.com It is important to prevent the material from entering drains or waterways. dcfinechemicals.comscbt.com

Personal Protective Equipment (PPE) Requirements

Appropriate personal protective equipment must be worn at all times when handling this compound. This includes:

Eye and Face Protection: Chemical splash-resistant safety glasses or goggles with side protection are mandatory. aksci.com A face shield may be necessary for certain procedures. gelest.comaksci.com

Hand Protection: Chemical-resistant gloves, such as neoprene or nitrile rubber, must be worn. gelest.comcapotchem.cn Gloves should be inspected before use and disposed of properly after handling. capotchem.cn

Skin and Body Protection: A lab coat or protective suit is required. aksci.com In cases of potential for significant exposure, a PVC apron or suit may be necessary. Contaminated clothing should be removed immediately and washed before reuse. dcfinechemicals.comaksci.com

Respiratory Protection: If dust or aerosols are generated, a NIOSH-approved respirator with an appropriate cartridge (e.g., N95 dust mask, or for higher levels of protection, a respirator with an ABEK-P2 cartridge) must be used. gelest.comfishersci.iecapotchem.cn

Table 2: Personal Protective Equipment for Handling this compound

PPE Category Specific Requirements Rationale
Eye/Face Protection Chemical splash goggles or safety glasses with side shields; face shield as needed. gelest.comaksci.com Protects against severe eye damage and irritation. scbt.comaksci.com
Hand Protection Neoprene or nitrile rubber gloves. gelest.comcapotchem.cn Prevents severe skin burns upon contact. dcfinechemicals.comaksci.com
Skin and Body Protection Lab coat, protective clothing; PVC apron for severe exposure risk. aksci.com Protects skin from contact with the corrosive material. scbt.com
Respiratory Protection NIOSH-approved respirator (e.g., N95, ABEK-P2 cartridge) when dust/aerosols are present. gelest.comfishersci.iecapotchem.cn Prevents respiratory irritation. dcfinechemicals.comscbt.com

Q & A

Q. What are the critical handling precautions for NaOtBu in laboratory settings, and how do its reactivity properties influence experimental design?

NaOtBu reacts violently with water, alcohols, and acids, releasing heat and flammable gases (e.g., hydrogen) . To mitigate risks:

  • Store under inert gas (argon/nitrogen) in moisture-free environments.
  • Use anhydrous solvents (e.g., THF, toluene) and rigorously dry glassware.
  • Monitor temperature during exothermic reactions (e.g., deprotonation or elimination). Methodological Note: Pre-cool reaction vessels to 0°C when adding NaOtBu to polar solvents to control reaction rates .

Q. How does NaOtBu compare to other alkali metal alkoxides (e.g., KOtBu) in deprotonation reactions?

NaOtBu is a weaker base than KOtBu but offers superior solubility in non-polar solvents. For example:

BaseRelative Basicity (pKa of conjugate acid)Solubility in THF
NaOtBu~19.0High
KOtBu~21.0Moderate
NaOtBu is preferred for reactions requiring slower kinetics, such as controlled polymerizations .

Q. What analytical techniques are recommended to verify NaOtBu purity and decomposition products?

  • FT-IR : Detect hydroxide impurities (broad O-H stretch ~3200–3600 cm⁻¹).
  • Karl Fischer Titration : Quantify moisture content (critical for catalytic applications) .
  • NMR (¹H) : Monitor tert-butanol byproduct (δ ~1.2 ppm) in DMSO-d₆ .

Advanced Research Questions

Q. How does NaOtBu enable the activation of earth-abundant metal catalysts, and what mechanistic insights support this?

NaOtBu acts as a stoichiometric reductant and ligand scavenger in transition-metal catalysis. For example:

  • In Ni-catalyzed cross-couplings, NaOtBu removes inhibitory ligands (e.g., phosphine oxides) and reduces Ni(II) precursors to active Ni(0) species .
  • Mechanistic Study: EPR spectroscopy confirms the generation of low-valent metal centers when NaOtBu is used with Co or Fe complexes .

Q. What are the challenges in reconciling contradictory data on NaOtBu’s catalytic efficiency in polymer depolymerization?

Conflicting reports on depolymerization rates arise from:

  • Moisture Sensitivity : Trace water accelerates side reactions (e.g., hydrolysis vs. transesterification) .
  • Temperature Dependence : At >180°C, NaOtBu decomposes, altering reaction pathways. Resolution Strategy: Conduct kinetic studies under strict anhydrous conditions and compare with computational models (DFT for transition-state analysis) .

Q. How can researchers optimize NaOtBu-mediated ED-ROP (Electron-Deficient Ring-Opening Polymerization) for recyclable polycarbonates?

Key parameters:

ParameterOptimal RangeImpact
Catalyst Loading1–5 mol%Higher loadings accelerate depolymerization but reduce monomer yield .
Temperature20–40°CBalances polymerization rate and selectivity for cyclic monomers .
  • Method: Use sublimation apparatus to isolate macrocyclic carbonate dimers (e.g., 7CC) with >90% purity .

Data Contradiction Analysis

Q. Why do some studies report NaOtBu as ineffective in lithium-free coupling reactions, while others highlight its utility?

Discrepancies stem from:

  • Substrate Compatibility : NaOtBu fails with electron-rich aryl chlorides but excels with bromides due to differences in oxidative addition kinetics .
  • Solvent Effects : Ethereal solvents (THF) stabilize Na⁺ ions, enhancing nucleophilicity, while DMSO deactivates the base via coordination .

Safety and Compliance

Q. What protocols ensure compliance with carcinogenicity risks associated with NaOtBu?

  • IARC Classification : Components in NaOtBu (e.g., impurities) may exceed 0.1% carcinogenicity thresholds. Mitigation includes:
  • Regular MSDS audits (Section 11.1, ).
  • Use of fume hoods and PPE (nitrile gloves, goggles) during handling .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.